N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indazole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrazole ring, attached to an oxirane (epoxide) ring and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Oxirane Ring: The oxirane ring can be introduced through an epoxidation reaction. This involves the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxirane ring, converting it to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, where nucleophiles can open the epoxide ring to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Diol derivatives from the reduction of the oxirane ring.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A plant growth regulator used in agriculture.
The uniqueness of this compound lies in its specific structure, which combines an indazole ring with an oxirane ring and a carboxamide group, leading to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-methylindazol-3-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-10-5-3-2-4-8(10)9(14-15)6-13-12(16)11-7-17-11/h2-5,11H,6-7H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGLFHUUHSFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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